molecular formula C24H42N2O B8708825 N-(3-aminophenyl)octadecanamide

N-(3-aminophenyl)octadecanamide

Cat. No. B8708825
M. Wt: 374.6 g/mol
InChI Key: GGPJOMDHZXREGD-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A mixture of 5.5 g of N-(3-nitrophenyl)octadecanamide and 0.6 g of 10% palladium on carbon in 100 ml of ethyl acetate was shaken under an initial hydrogen pressure of 52 psi until uptake ceased after 23 hours. The catalyst was removed by filtration and the filtrate was concentrated at reduced pressure to a solid which was recrystallized from methanol-water to give 4.6 g (90% yield, mp 98°-102°) of N-(3-aminophenyl)octadecanamide.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd].C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(CCCCCCCCCCCCCCCCC)=O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an initial hydrogen pressure of 52 psi until uptake
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure to a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol-water

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(CCCCCCCCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.